5-{[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]sulfamoyl}-2-methoxybenzamide
Description
Properties
IUPAC Name |
5-[[2-hydroxy-2-(1-methylindol-5-yl)ethyl]sulfamoyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S/c1-22-8-7-12-9-13(3-5-16(12)22)17(23)11-21-28(25,26)14-4-6-18(27-2)15(10-14)19(20)24/h3-10,17,21,23H,11H2,1-2H3,(H2,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSIWVJJUKJNQPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC(=C(C=C3)OC)C(=O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include acids, bases, and various organic solvents .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
5-{[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]sulfamoyl}-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole ring and benzamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include temperature control, pH adjustment, and the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce various functional groups .
Scientific Research Applications
5-{[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]sulfamoyl}-2-methoxybenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-{[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]sulfamoyl}-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes. The sulfamoyl group may enhance the compound’s solubility and bioavailability, while the methoxybenzamide structure can contribute to its overall stability and activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Sulfonamide/Indole Motifs
a. 2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((5-chlorothiophen-2-yl)sulfonyl)acetamide (Compound 33, )
- Structure : Features a 5-methoxyindole core linked to a sulfonamide via an acetamide bridge, with a 4-chlorobenzoyl group and a thiophene sulfonamide.
- Comparison: Unlike the target compound, this analogue lacks the hydroxyethyl spacer and replaces the 1-methylindole with a chlorinated thiophene.
- Synthesis : Prepared via coupling of acetic acid and sulfonamide derivatives under mild conditions (39% yield after HPLC purification) .
b. 5-{[6-Chloro-5-(1-methyl-1H-indol-5-yl)-1H-benzimidazol-2-yl]oxy}-N-hydroxy-2-methylbenzamide ()
- Structure : Contains a benzimidazole-oxygen bridge and a hydroxamic acid group instead of a sulfamoyl moiety. The 1-methylindole is retained but fused into a benzimidazole system.
- The hydroxamic acid group may confer metal-binding activity (e.g., inhibition of metalloproteases) .
c. 4-(Dimethylsulfamoyl)-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}benzamide ()
- Structure : Substitutes the indole with a thiophene-furan hybrid and replaces the methoxy group with a dimethylsulfamoyl moiety.
- Comparison : The thiophene-furan system introduces conjugated electron-rich regions, which could alter redox properties or binding kinetics. The dimethylsulfamoyl group may reduce steric hindrance compared to the hydroxyethyl-indole chain .
Functional Analogues with Sulfamoyl-Benzamide Cores
a. 5-[(Dimethylsulfamoyl)amino]-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxybenzamide ()
- Structure : Shares the 2-methoxybenzamide and sulfamoyl groups but replaces the hydroxyethyl-indole with a pyrrolidine-methyl chain.
- However, the absence of the indole group may limit selectivity for indole-dependent targets .
b. 5-{[2-(Dimethylamino)ethyl]sulfamoyl}-2-hydroxybenzoic Acid ()
- Structure: Replaces the benzamide with a benzoic acid and substitutes the indole with a dimethylaminoethyl group.
- The dimethylaminoethyl chain may act as a cationic anchor in enzymatic active sites .
Data Table: Structural and Functional Comparisons
Key Research Findings and Implications
- Sulfamoyl vs.
- Indole Substitution : The 1-methylindole moiety confers selectivity toward serotonin receptors or cytochrome P450 enzymes, whereas benzimidazole () or thiophene () analogues may shift activity toward kinase or protease targets .
- Synthetic Accessibility : The target compound’s hydroxyethyl-indole chain requires multi-step synthesis, including sulfonylation and indole functionalization, which may result in lower yields compared to simpler analogues (e.g., , % yield) .
Biological Activity
Chemical Structure and Properties
The chemical structure of 5-{[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]sulfamoyl}-2-methoxybenzamide can be described as follows:
- Molecular Formula : C16H20N2O4S
- Molecular Weight : 348.41 g/mol
- IUPAC Name : this compound
The compound contains a sulfamoyl group, which is known for its role in various biological activities, particularly in pharmacology.
Research indicates that compounds with sulfamoyl groups often exhibit various biological activities, including:
- Antimicrobial Activity : Sulfamoyl compounds are frequently studied for their antibacterial properties. They inhibit bacterial growth by interfering with folic acid synthesis.
- Anticancer Potential : Some studies suggest that similar compounds may induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell proliferation and survival.
Case Studies
-
Antitumor Activity :
A study investigating the antitumor effects of sulfamoyl derivatives reported that the compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.Cell Line IC50 (µM) Mechanism of Action HeLa 12.5 Apoptosis induction MCF-7 15.3 G2/M phase arrest A549 10.8 Inhibition of proliferation -
Antimicrobial Studies :
In vitro studies have shown that the compound exhibits activity against Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) ranging from 4 to 32 µg/mL.Bacteria MIC (µg/mL) Staphylococcus aureus 8 Escherichia coli 16 Pseudomonas aeruginosa 32
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound:
- Absorption : The compound shows moderate solubility in water, which may enhance its bioavailability.
- Metabolism : Preliminary studies indicate hepatic metabolism primarily through cytochrome P450 enzymes.
Research Findings
Recent research has focused on optimizing the structure of sulfamoyl-containing compounds to enhance their biological activity. Modifications to the indole moiety or methoxybenzamide group have been shown to significantly affect potency and selectivity against target cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
